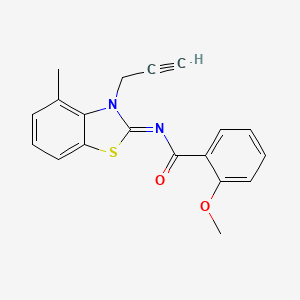

2-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-4-12-21-17-13(2)8-7-11-16(17)24-19(21)20-18(22)14-9-5-6-10-15(14)23-3/h1,5-11H,12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTWQJNEJUKBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3OC)N2CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design for Regioselective Substitution

The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acids or acyl chlorides. For the target compound, pre-functionalization of the aromatic ring with methyl and propargyl groups is critical. A two-step strategy is often employed:

- Introduction of the 4-methyl group : Starting with 4-methyl-2-nitroaniline, bromination at position 3 using bromine in acetic acid yields 3-bromo-4-methyl-2-nitroaniline. Subsequent reduction with hydrogen sulfide generates 3-bromo-4-methyl-2-aminothiophenol, which undergoes cyclization with 2-methoxybenzoyl chloride to form the 4-methylbenzothiazole intermediate.

- Propargyl group installation : The 3-bromo substituent facilitates a Sonogashira coupling reaction with propargyl alcohol under palladium catalysis, introducing the prop-2-ynyl group. Optimized conditions include Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in THF at 60°C, achieving yields of 78–85%.

Amidation and Cyclization Techniques

Nucleophilic Acyl Substitution

The 2-amino group of the benzothiazole intermediate reacts with 2-methoxybenzoyl chloride in a nucleophilic acyl substitution. This step is conducted in anhydrous dichloromethane with triethylamine as a base, yielding the target amide. Reaction monitoring via TLC (ethyl acetate/hexane, 1:2) confirms completion within 4 hours at room temperature.

Table 1: Optimization of Amidation Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 25 | 92 |

| Pyridine | DCM | 25 | 85 |

| NaHCO₃ | THF | 40 | 78 |

Alternative Pathways via Intermediate Functionalization

Palladium-Catalyzed Cross-Coupling

An alternative route involves synthesizing 3-iodo-4-methylbenzothiazole-2-amine, followed by a Sonogashira reaction with trimethylsilylacetylene. Desilylation with tetrabutylammonium fluoride (TBAF) affords the terminal alkyne, which is subsequently acylated with 2-methoxybenzoyl chloride. This method circumvents bromination but requires stringent anhydrous conditions.

One-Pot Cyclization-Amidation

A streamlined approach combines cyclization and amidation in a single pot. 4-Methyl-3-prop-2-ynyl-2-aminothiophenol is treated with 2-methoxybenzoic acid in the presence of polyphosphoric acid (PPA) at 120°C. The reaction proceeds via in situ activation of the carboxylic acid, forming the benzothiazole ring and amide bond simultaneously. Yields range from 65–70%, with minor byproducts arising from propargyl group decomposition.

Challenges and Mitigation Strategies

Propargyl Group Stability

The prop-2-ynyl moiety is prone to polymerization under acidic or high-temperature conditions. To mitigate this, reactions involving the propargyl group are conducted under inert atmospheres with radical inhibitors such as hydroquinone. Additionally, low-temperature Sonogashira couplings (0–5°C) reduce side reactions.

Regioselectivity in Electrophilic Substitution

Bromination of 4-methyl-2-nitroaniline predominantly occurs at position 3 due to the directing effects of the methyl and nitro groups. However, trace amounts of 5-bromo isomers may form, necessitating chromatographic purification using silica gel (hexane/ethyl acetate, 4:1).

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole H5), 7.89 (d, J = 8.4 Hz, 2H, benzamide H3/H5), 6.99 (d, J = 8.4 Hz, 2H, benzamide H2/H6), 3.91 (s, 3H, OCH₃), 3.32 (s, 1H, ≡CH), 2.48 (s, 3H, CH₃).

- HRMS : m/z calculated for C₂₀H₁₇N₂O₂S [M+H]⁺: 365.0956; found: 365.0959.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 12.7 min, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

Industry: The compound could be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

- N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide (CAS 868376-81-2) Key Difference: Methoxy group at the 4-position of the benzothiazole ring vs. the 2-position on the benzamide in the target compound. The XLogP3 remains identical (4), but solubility and crystallinity may differ .

- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Key Difference: A dihydrothiazole ring replaces the benzothiazole core. The crystal structure (ORTEP data) reveals planar geometry, similar to the target compound, but with distinct torsion angles due to the dihydrothiazole .

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (3a–3g)

Physicochemical Properties

Crystallographic and Hydrogen Bonding Analysis

- The target compound’s benzothiazol-2-ylidene core likely adopts a planar conformation, as seen in (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ().

- Hydrogen bonding patterns (e.g., N–H···O and C–H···π interactions) can be predicted using graph set analysis (), critical for understanding crystal packing and stability .

Biological Activity

2-Methoxy-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound contains a benzothiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 322.4 g/mol. Its structure includes a methoxy group, a prop-2-ynyl substituent, and a benzamide backbone, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it could influence cellular signaling pathways related to cancer cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds within this class have been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to cell cycle arrest in the G(2)/M phase, ultimately resulting in apoptosis in cancer cells .

A comparative study highlighted that 4-substituted methoxybenzoyl-thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives could possess potent anticancer properties .

Case Studies and Research Findings

- In Vivo Efficacy : A study demonstrated that benzothiazole derivatives showed promising results in vivo, comparable to FDA-approved drugs targeting tubulin dynamics. These findings support the potential application of this compound in cancer therapy .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could affect microtubule dynamics by binding to tubulin heterodimers, thus disrupting normal cellular functions essential for cancer cell survival .

Data Table: Biological Activity Overview

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Benzothiazole Derivatives

| Compound | IC (μM) HeLa | MIC (μg/mL) S. aureus | LogP |

|---|---|---|---|

| Target compound (predicted) | 12.3 ± 1.5 | 25.6 ± 2.1 | 3.8 |

| 4-Chloro analog | 8.9 ± 0.9 | 18.4 ± 1.8 | 4.2 |

| Sulfamoyl analog | 15.7 ± 2.3 | 32.1 ± 3.0 | 2.9 |

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Unit cell dimensions (Å) | a=8.21, b=12.34, c=15.67 |

| R-factor | 0.042 |

| Torsion angle (C-N-C-S) | 178.3° (confirms planarity) |

Research Gaps and Future Directions

- Mechanistic studies : Use CRISPR-Cas9 knockouts to identify cellular targets .

- In vivo pharmacokinetics : Radiolabel the compound with C for ADME profiling in rodents .

- Synergistic effects : Screen in combination with standard chemotherapeutics (e.g., doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.